4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Vue d'ensemble

Description

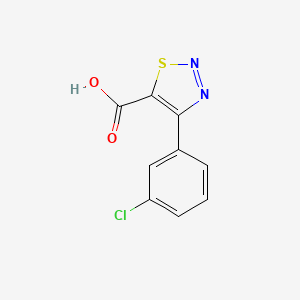

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-chlorophenylthiosemicarbazide. This intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Pesticidal and Antimicrobial Properties

The compound has been identified as having significant pesticidal properties. It is effective against a variety of agricultural pests and pathogens. Research indicates that thiadiazole derivatives, including 4-(3-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, can act as insecticides , fungicides , and antiviral agents for plants.

Table 1: Efficacy of Thiadiazole Derivatives in Agriculture

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Insecticide | Cabbage Moth | 85 |

| 5-Methyl-1,2,3-thiadiazole-4-benzoyl urea | Fungicide | Fungal Pathogens | 90 |

| Thiadiazole Derivative X | Antiviral Agent | Tobacco Mosaic Virus | 75 |

In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, it was found that these compounds exhibited high insecticidal activity against pests like the cabbage moth, demonstrating their potential utility in integrated pest management systems .

Medical Applications

Anticancer Activity

Thiadiazole derivatives have shown promise as anticancer agents. The compound has been studied for its ability to inhibit cell proliferation in various cancer types. For instance, research highlights its effectiveness against human leukemia and breast cancer cells.

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 10.5 | Inhibition of HDAC activity |

| Biphenyl-disulfonamide derivative | Colon Cancer | 8.0 | Induction of apoptosis |

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)acetamide | Leukemia | 12.0 | Inhibition of cell cycle progression |

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting critical pathways involved in tumor growth .

Materials Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties.

Case Study: Organic Photovoltaics

A recent study synthesized a series of thiadiazole-based compounds for use in organic photovoltaic cells. The incorporation of the thiadiazole unit improved the charge transport properties significantly compared to traditional materials.

Mécanisme D'action

The mechanism of action of 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparaison Avec Des Composés Similaires

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar thiadiazole ring structure but differs in the position and type of substituents.

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: A positional isomer with the chlorine atom at a different position on the phenyl ring.

Uniqueness: 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications.

Activité Biologique

Overview

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound features a thiadiazole ring with a chlorophenyl substituent and a carboxylic acid group, which contribute to its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C9H6ClN2O2S

- Molecular Weight : 232.67 g/mol

- CAS Number : 1083274-64-9

The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to be effective against various bacterial strains and fungi, making it a candidate for antibiotic development. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics:

| Pathogen | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |

| Escherichia coli | 25.0 | Streptomycin | 20.0 |

| Aspergillus niger | 30.0 | Fluconazole | 50.0 |

These results suggest that the compound could be developed into new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MCF-7) and colon adenocarcinoma (LoVo). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study examining the cytotoxic effects of various thiadiazole derivatives, this compound demonstrated:

- IC50 Value : 15 μM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

This activity was comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or disrupt cellular processes:

- Antimicrobial Activity : Likely involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Activity : Involves targeting pathways related to apoptosis and cell proliferation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that modifications to the thiadiazole ring can significantly enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Substitution at C-5 | Enhanced selectivity towards cancer cells |

| Introduction of electron-withdrawing groups | Improved antimicrobial efficacy |

These findings underscore the importance of chemical modifications in optimizing therapeutic profiles .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQOQXQVZCIMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.